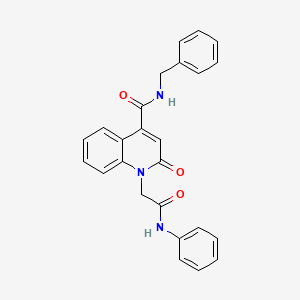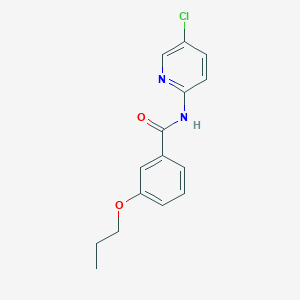
N-(5-chloro-2-pyridinyl)-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-3-propoxybenzamide, also known as GSK137647A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by GlaxoSmithKline and has since been the subject of numerous scientific studies.
作用机制
N-(5-chloro-2-pyridinyl)-3-propoxybenzamide exerts its effects by inhibiting the activity of several enzymes and signaling pathways, including the histone deacetylase (HDAC) enzyme and the nuclear factor kappa B (NF-κB) signaling pathway. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory effects, while NF-κB inhibitors have been studied for their potential in treating inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammatory cytokine production, and the promotion of neurite outgrowth in neuronal cells. It has also been shown to have anti-angiogenic effects, which could be useful in treating cancer and other diseases.
实验室实验的优点和局限性
One advantage of N-(5-chloro-2-pyridinyl)-3-propoxybenzamide is that it is a small molecule inhibitor, which makes it easier to use in laboratory experiments. However, one limitation is that it has been shown to have off-target effects, which could complicate its use in certain experiments.
未来方向
There are several future directions for research on N-(5-chloro-2-pyridinyl)-3-propoxybenzamide, including:
1. Further studies on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
2. Studies on its mechanisms of action and its effects on various enzymes and signaling pathways.
3. Studies on its off-target effects and how they could be minimized or avoided.
4. Development of more potent and selective inhibitors based on the structure of this compound.
5. Studies on its pharmacokinetics and pharmacodynamics in vivo, which could help to determine its potential as a therapeutic agent.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by inhibiting the activity of several enzymes and signaling pathways, and has been shown to have several biochemical and physiological effects. While it has some limitations, there are several future directions for research on this compound that could lead to the development of new and effective therapies for a variety of diseases.
合成方法
The synthesis of N-(5-chloro-2-pyridinyl)-3-propoxybenzamide involves several steps, including the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridineyl chloride. This intermediate is then reacted with 3-propoxybenzamide in the presence of a base to yield the final product.
科学研究应用
N-(5-chloro-2-pyridinyl)-3-propoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in these diseases.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-8-20-13-5-3-4-11(9-13)15(19)18-14-7-6-12(16)10-17-14/h3-7,9-10H,2,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZFCIRXBKKHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4962684.png)
![4-butoxy-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4962695.png)
![1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene](/img/structure/B4962697.png)
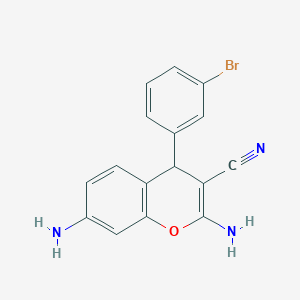
![N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4962713.png)
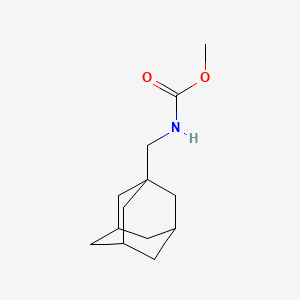
![N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4962724.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4962770.png)
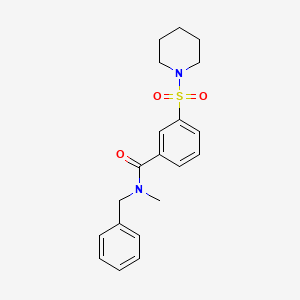
![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B4962788.png)
